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molecular formula C12H26Si B8423266 Silane, triethyl(1Z)-1-hexenyl- CAS No. 62621-38-9

Silane, triethyl(1Z)-1-hexenyl-

Cat. No. B8423266
M. Wt: 198.42 g/mol
InChI Key: JDYCKPYEJSVMSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08415443B2

Procedure details

A stock solution containing 5 mg of bis[(trimethylsilyl)methyl]iron(II) terpyridine and 0.60 g of toluene was charged into a scintillation vial in a nitrogen filled drybox. The toluene was removed in vacuo followed by addition of 0.114 g (1.4 mmol) of 1-hexene. To the same vial, 0.105 g (0.90 mmol) of Et3SiH was added. The vial was sealed with a small amount Krytox grease and electrical tape, removed from the drybox and placed in a 95° C. oil bath. The concentration of the iron complex was less than 0.1 mol % relative to the silane, and the reaction time was 4 hours to achieve greater than 90% conversion to (CH3CH2)3Si—(CH2)5—CH3. Less than 5% each of (CH3CH2)3Si—CH═CH—(CH2)3—CH3 and (CH3CH2)2(H)Si—(CH2)5—CH3 were formed.
Quantity
0.114 g
Type
reactant
Reaction Step One
Quantity
0.105 g
Type
reactant
Reaction Step Two
[Compound]
Name
Krytox
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
bis[(trimethylsilyl)methyl]iron(II) terpyridine
Quantity
5 mg
Type
catalyst
Reaction Step Four
Quantity
0.6 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH3:6].[SiH:7]([CH2:12][CH3:13])([CH2:10][CH3:11])[CH2:8][CH3:9]>N1C=CC=CC=1C1C(C2C=CC=CN=2)=CC=CN=1.C[Si](C[Fe]C[Si](C)(C)C)(C)C.C1(C)C=CC=CC=1>[Si:7]([CH:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH3:6])([CH2:12][CH3:13])([CH2:10][CH3:11])[CH2:8][CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
0.114 g
Type
reactant
Smiles
C=CCCCC
Step Two
Name
Quantity
0.105 g
Type
reactant
Smiles
[SiH](CC)(CC)CC
Step Three
Name
Krytox
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
bis[(trimethylsilyl)methyl]iron(II) terpyridine
Quantity
5 mg
Type
catalyst
Smiles
N1=C(C=CC=C1)C1=NC=CC=C1C1=NC=CC=C1.C[Si](C)(C)C[Fe]C[Si](C)(C)C
Name
Quantity
0.6 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged into a scintillation vial in a nitrogen filled drybox
CUSTOM
Type
CUSTOM
Details
The toluene was removed in vacuo
CUSTOM
Type
CUSTOM
Details
removed from the drybox
CUSTOM
Type
CUSTOM
Details
placed in a 95° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
[Si](CC)(CC)(CC)C=CCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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